2-Chloro-3-(trifluoromethyl)benzyl bromide is a chemical compound with significant utility in organic synthesis. It has the molecular formula and a molecular weight of approximately 273.48 g/mol. This compound features a benzene ring substituted with a chlorine atom and a trifluoromethyl group, which enhance its reactivity in various chemical reactions. The compound is classified as a benzylic halide, which indicates its potential for nucleophilic substitution reactions.
The synthesis of 2-chloro-3-(trifluoromethyl)benzyl bromide typically involves the reaction of benzyl chloride with chlorine and trifluoromethylating agents under controlled conditions. A common synthetic route includes:
These reactions are typically conducted under inert atmospheres to avoid moisture and oxidation, utilizing solvents like tetrahydrofuran or dichloromethane to facilitate the reactions .
The molecular structure of 2-chloro-3-(trifluoromethyl)benzyl bromide can be represented using various chemical notation systems:
C1=CC(=C(C(=C1)C(F)(F)F)Cl)CBr| Property | Value |
|---|---|
| Molecular Formula | C8H5BrClF3 |
| Molecular Weight | 273.48 g/mol |
| Density | 1.664 g/cm³ |
| Boiling Point | 225.179 °C at 760 mmHg |
2-Chloro-3-(trifluoromethyl)benzyl bromide is involved in several types of chemical reactions:
The reactions typically employ:
The mechanism by which 2-chloro-3-(trifluoromethyl)benzyl bromide exerts its effects primarily involves nucleophilic substitution reactions. In these processes:
The presence of both chloro and trifluoromethyl groups enhances the electrophilicity of the carbon center, making it more susceptible to nucleophilic attack.
2-Chloro-3-(trifluoromethyl)benzyl bromide finds numerous applications in scientific research and industrial processes:
This compound's versatility makes it an important reagent in both academic research and industrial applications, highlighting its significance within the field of organic chemistry.
The synthesis of 2-chloro-3-(trifluoromethyl)benzyl bromide (CAS: 261763-22-8, C₈H₅BrClF₃) begins with precise regiochemical control during electrophilic aromatic substitution. The trifluoromethyl (-CF₃) group is strongly meta-directing, while chloro (-Cl) is ortho-para directing. When these substituents are adjacent (as in 1,2,3-trisubstituted benzene systems), the -CF₃ group dominates orientation for new electrophiles. This electronic interplay necessitates carefully controlled conditions to install the benzyl bromide moiety at the correct position without generating undesirable isomers like 2-chloro-5-(trifluoromethyl)benzyl bromide (CAS: 237761-77-2) or 2-chloro-6-(trifluoromethyl)benzyl bromide (CAS: 886500-26-1) [1] [6] [8]. The ortho position relative to chlorine exhibits heightened reactivity due to additive electronic effects, making it susceptible to over-halogenation or side reactions without meticulous temperature modulation (-20°C to 0°C) and stoichiometric control [4].
Table 1: Regiochemical Isomers of Chloro-(trifluoromethyl)benzyl Bromide
| Isomer | CAS Number | Relative Positioning | Notable Synthetic Challenge |
|---|---|---|---|
| 2-Chloro-3-(trifluoromethyl)benzyl bromide | 261763-22-8 | Ortho-Cl, Meta-CF₃ | Competing ortho/meta orientation conflicts |
| 2-Chloro-5-(trifluoromethyl)benzyl bromide | 237761-77-2 | Meta-Cl, Meta-CF₃ | Homocoupling during free-radical steps |
| 2-Chloro-6-(trifluoromethyl)benzyl bromide | 886500-26-1 | Ortho-Cl, Ortho-CF₃ | Steric hindrance in bromination |
Modern routes employ dual catalytic strategies:
Table 2: Catalytic Systems for Key Synthetic Steps
| Reaction Step | Catalyst/Reagent | Temperature | Yield Increase | Byproduct Reduction |
|---|---|---|---|---|
| Trifluoromethylation | CuCl/1,10-Phenanthroline | 110°C | 85% → 93% | Diaryl impurities <2% |
| Bromomethylation | CTAB/NBS | 60°C | 70% → 89% | Dibromide <1.5% |
| Continuous Flow Chlorination | Aliquat 336/HCl | 25°C | 95% (flow) | Aldehyde oligomers <3% |
Isolation of the benzyl bromide intermediate is challenged by its lachrymatory properties (H318 hazard) and sensitivity to hydrolysis. Key advances include:
Table 3: Isolation Parameter Optimization
| Parameter | Batch Method | Continuous Flow (Optimized) | Impact on Purity |
|---|---|---|---|
| Temperature | 0–5°C | 25°C (short residence) | Prevents ice-induced occlusion |
| Solvent | Dichloromethane/Water | Solvent-free crystallization | Avoids hydrolysis |
| Contact Time with H₂O | 30 minutes | <1 minute | Hydrolysis byproduct <0.5% |
| Final Purity | 92–94% | 97–98% | Meets pharmaceutical standards |
In complex syntheses (e.g., drug intermediates like benzamide derivatives), unprotected aldehyde groups in precursors compete with benzyl bromide formation. Two strategies prevail:
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5